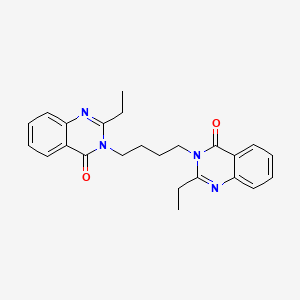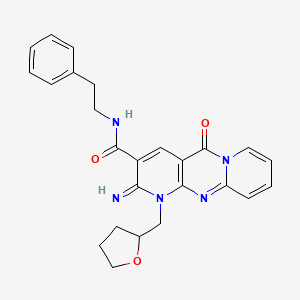![molecular formula C26H22O6 B15031585 Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15031585.png)
Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core and the introduction of the functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- ETHYL 5-(2-METHOXY-2-OXOETHOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
- METHYL 2-[3-(ETHOXYCARBONYL)-2-PHENYLBENZO[B]FURAN-5-YLOXY]ACETATE
Uniqueness: ETHYL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific functional groups and structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the benzofuran core and the specific arrangement of functional groups make it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C26H22O6 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
ethyl 5-[(4-methoxycarbonylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H22O6/c1-3-30-26(28)23-21-15-20(31-16-17-9-11-19(12-10-17)25(27)29-2)13-14-22(21)32-24(23)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3 |
Clave InChI |
ZJFMSMMDAAZZHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031508.png)

![11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15031522.png)
![ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B15031526.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide](/img/structure/B15031533.png)

![Methyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15031540.png)
![N-[(1Z)-3-imino-2,3-dihydro-1H-isoindol-1-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B15031545.png)
![4-({[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)-N-phenylbenzamide](/img/structure/B15031561.png)
![3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide](/img/structure/B15031565.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031592.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15031593.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15031601.png)
![7-ethyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031606.png)
